molecular formula C29H36N6O10 B057269 Ac-YVAD-pNA CAS No. 149231-66-3

Ac-YVAD-pNA

Cat. No.: B057269
CAS No.: 149231-66-3
M. Wt: 628.6 g/mol
InChI Key: YDPNOCSPPGFBPX-XNHCRPTKSA-N
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Description

Ac-YVAD-pNA (acetyl-Tyr-Val-Ala-Asp para-nitroanilide) is a synthetic chromogenic peptide substrate widely used to measure the enzymatic activity of caspase-1 and caspase-3. Its structure contains the YVAD tetrapeptide motif, which is selectively recognized and cleaved by these caspases, releasing the chromophore p-nitroaniline (pNA). The cleavage event produces a detectable absorbance shift at 405 nm, enabling quantitative analysis of enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ac-YVAD-pNA is synthesized through a series of peptide coupling reactions. The process typically involves the sequential addition of amino acids to a growing peptide chain, starting with N-acetyl-tyrosine. The final step involves the coupling of the peptide with p-nitroaniline .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and rigorous purification steps such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Ac-YVAD-pNA primarily undergoes hydrolysis when cleaved by caspase-1. This reaction releases p-nitroaniline, which is the major product .

Common Reagents and Conditions: The hydrolysis reaction is typically carried out in a buffered solution at physiological pH. Common reagents include caspase-1 enzyme and a suitable buffer such as phosphate-buffered saline (PBS) .

Scientific Research Applications

Caspase Activity Measurement

Ac-YVAD-pNA is primarily used to quantify caspase-1 activity in cell lysates and tissue samples. Its specificity for caspase-1 allows researchers to study the role of this enzyme in various physiological and pathological processes.

Table 1: Comparison of Caspase Substrates

SubstrateSpecificityMeasurement Method
This compoundCaspase-1Colorimetric at 405 nm
Ac-DEVD-pNACaspase-3Colorimetric
Ac-LEHD-pNACaspase-9Colorimetric

Inflammation Studies

Caspase-1 is a key player in the inflammatory response, particularly in the activation of interleukin-1β (IL-1β). Studies utilizing this compound have demonstrated its utility in assessing the role of caspase-1 in diseases characterized by excessive inflammation, such as autoimmune disorders and neurodegenerative diseases.

Case Study: Neuroinflammation
In a study investigating quinolinic acid-induced neuroinflammation, researchers pre-treated rats with this compound to inhibit caspase-1 activity. The results indicated a significant reduction in IL-1β levels and associated neuronal damage, highlighting the potential therapeutic role of caspase inhibitors in neuroinflammatory conditions .

Neuroprotection Research

Recent studies have explored the neuroprotective effects of this compound in models of cerebral ischemia and hemorrhage. By inhibiting caspase-1 activity, researchers observed reduced neuronal apoptosis and improved functional outcomes.

Table 2: Effects of this compound on Neuroprotection

ConditionTreatmentOutcome
Intracerebral HemorrhageThis compoundReduced neuronal death and improved function
Ischemic StrokeThis compoundDecreased apoptosis and inflammation

Cell Death Mechanisms

This compound has been instrumental in elucidating mechanisms of cell death, particularly pyroptosis—a form of programmed cell death associated with inflammatory responses. Its application has helped clarify the role of caspase-1 in mediating pyroptotic cell death during infections and tissue injury.

Case Study: Pyroptosis in Inflammatory Diseases
In research focusing on intracerebral hemorrhage, administration of this compound significantly reduced markers of pyroptosis and inflammation, suggesting its potential as a therapeutic agent for conditions involving excessive inflammatory responses .

Mechanism of Action

Ac-YVAD-pNA exerts its effects by serving as a substrate for caspase-1. When caspase-1 cleaves this compound, it releases p-nitroaniline, which can be measured spectrophotometrically. This cleavage is highly specific, making this compound a valuable tool for studying caspase-1 activity .

Comparison with Similar Compounds

Key Features:

  • Specificity : Primarily targets caspase-1 (interleukin-1 converting enzyme, ICE) but also reacts with caspase-4, a homolog involved in inflammatory responses .
  • Applications : Used in cell lysates, tissue homogenates, and recombinant enzyme assays to study pyroptosis, inflammasome activation, and inflammatory pathways .
  • Kinetics : Exhibits rapid reaction kinetics under standardized conditions (e.g., 37°C incubation for 2–7 hours) .

Comparison with Similar Caspase Substrates

Substrate Specificity and Target Enzymes

Ac-YVAD-pNA is compared below with other caspase substrates in terms of target enzymes, specificity, and applications:

Substrate Target Caspases Key Specificity Notes Primary Applications
This compound Caspase-1, -4 Cross-reactivity between caspase-1 and -4; used to distinguish initiator caspases in inflammation . Pyroptosis, NLRP3 inflammasome studies .
Ac-DEVD-pNA Caspase-3, -7 Specific for executioner caspases; minimal cross-reactivity with caspase-1/4 . Apoptosis, cytotoxicity assays .
Ac-IETD-pNA Caspase-8 Selective for extrinsic apoptosis initiator caspase-8 . Death receptor-mediated apoptosis studies.
Ac-LEHD-pNA Caspase-9 Targets intrinsic apoptosis initiator caspase-9 . Mitochondrial apoptosis pathways.

Key Findings :

  • This compound’s dual reactivity with caspase-1 and -4 necessitates confirmatory assays (e.g., Western blotting) for precise identification .
  • In contrast, Ac-DEVD-pNA is highly specific for caspase-3/7, making it ideal for apoptosis research .

Experimental Performance and Practical Considerations

Table 2: Assay Conditions and Limitations

Substrate Typical Concentration Incubation Time Limitations
This compound 2 mM – 20 µM 2–7 hours Cross-reactivity with caspase-4; longer incubation required for low-activity samples .
Ac-DEVD-pNA 50–100 µM 1–4 hours May detect caspase-3/7 in non-apoptotic contexts (e.g., secondary necrosis).

Research Insights :

  • In recombinant caspase-1 assays, His-tagged enzymes showed reduced activity with this compound, highlighting the impact of protein tags on substrate cleavage efficiency .
  • This compound demonstrated robustness in diverse biological contexts, including bacterial lysates, murine models, and human cell lines .

Commercial Availability and Cost

Substrate Vendor (Example) Price (1 mg) Catalog Number
This compound Santa Cruz Biotechnology $46.00 sc-311283
Ac-DEVD-pNA Santa Cruz Biotechnology $50.00 sc-296747

Note: this compound is cost-competitive and widely accessible, with multiple vendors offering bulk purchasing options .

Biological Activity

Ac-YVAD-pNA is a synthetic peptide substrate widely used in biochemical research to study caspase activity, particularly caspase-1. This compound has been instrumental in elucidating the roles of caspases in apoptosis and inflammation, making it a valuable tool in the fields of cell biology and pharmacology. This article provides an in-depth overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Caspases

Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation. They exist as inactive proenzymes that are activated through cleavage by other caspases or by specific stimuli. The substrate this compound is specifically designed to be cleaved by caspase-1, which is crucial for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.

The mechanism by which this compound functions involves its cleavage at the YVAD sequence. Upon cleavage, the p-nitroaniline (pNA) moiety is released, which can be quantitatively measured using spectrophotometric methods. This release correlates with caspase-1 activity, allowing researchers to infer the enzyme's function in various biological contexts.

Kinetic Parameters

Research has established key kinetic parameters for this compound when used as a substrate for caspases. The following table summarizes the kinetic data:

CaspaseSubstrateV max (pmol/min)K m (μM)K i (μM)
1YVAD-pNA1101000.0063
2LEHD-pNA40056029
3DEVD-pNA110740.84
4LEHD-pNA5101100NT
5LEHD-pNA6102500NT
6VEID-pNA230220550
7DEVD-pNA5302301.2
8IETD-pNA1301400.54

This table indicates that this compound has a relatively low K_m value for caspase-1, suggesting high affinity and specificity for this enzyme compared to others in the caspase family .

Role in Infection Response

A pivotal study demonstrated that this compound significantly influences host defense mechanisms against bacterial infections. In experiments with murine models, administration of Ac-YVAD-CHO (a caspase-1 inhibitor) rendered mice more susceptible to lethal doses of Escherichia coli. Specifically, wild-type mice treated with Ac-YVAD-CHO showed more than a twofold increase in susceptibility compared to untreated controls, highlighting the importance of caspase-1 in antibacterial defenses .

Apoptosis Induction

Another study focused on the role of this compound in apoptosis during ischemic conditions. Researchers observed increased caspase-3-like protease activity in brain tissue following ischemia, suggesting that caspase activation contributes to neuronal death. Inhibition of this pathway using inhibitors like Z-DEVD-FMK led to reduced cell death and DNA fragmentation, underscoring the relevance of caspase activity in neurodegenerative processes .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Ac-YVAD-pNA detects caspase-1 activity?

this compound is a chromogenic substrate cleaved specifically by caspase-1, releasing p-nitroaniline (pNA), which absorbs light at 405 nm. This cleavage allows quantification of caspase-1 activity via spectrophotometry. The substrate’s sequence (Ac-YVAD) is derived from caspase-1’s natural recognition motif, ensuring specificity. Researchers should validate enzyme-substrate specificity using caspase-1 inhibitors (e.g., Ac-YVAD-CMK) to confirm signal reduction .

Q. What are the standard protocols for preparing and storing this compound in laboratory settings?

Dissolve this compound in DMSO or ultrapure water at 12.57 mg/mL (stock solution). Aliquot and store at -20°C to prevent freeze-thaw degradation. For assays, dilute in buffer compatible with caspase-1 (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS). Include a negative control (e.g., caspase-1-deficient samples) to account for background absorbance .

Q. How can researchers validate caspase-1 activity measurements using this compound?

Use the following steps:

  • Positive control : Recombinant caspase-1 to confirm substrate cleavage.
  • Inhibition assay : Pre-treat samples with caspase-1-specific inhibitors (e.g., 20 µM Ac-YVAD-CMK) to observe ≥80% activity reduction.
  • Time-course analysis : Ensure linear increase in absorbance (405 nm) within the first 60 minutes to avoid substrate depletion or enzyme instability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions (pH, temperature, substrate concentration) for this compound in heterogeneous biological samples?

  • Substrate titration : Test concentrations from 50–200 µM to balance signal-to-noise ratio and avoid self-quenching.
  • Buffer optimization : Adjust pH (6.5–7.5) and ionic strength to match physiological conditions. For tissue lysates, include detergents (e.g., 0.1% Triton X-100) to solubilize membrane-bound caspase-1.
  • Temperature stability : Pre-incubate reactions at 37°C for 10 minutes to activate caspase-1, but limit assay duration to 90 minutes to prevent enzyme denaturation .

Q. How should researchers address discrepancies in caspase-1 activity data when using this compound (e.g., unexpected inhibition or activation)?

  • Interference check : Test for competing proteases (e.g., cathepsins) using broad-spectrum inhibitors (e.g., E-64).
  • Sample preparation : Centrifuge lysates at 12,000 × g to remove debris, which may scatter light at 405 nm.
  • Data normalization : Express activity as ΔOD/min/mg protein, using Bradford assay for protein quantification. If contradictions persist, cross-validate with fluorogenic substrates (e.g., Ac-YVAD-AFC) to rule out spectrophotometric artifacts .

Q. What experimental controls are critical to confirm the specificity of this compound for caspase-1 in complex samples (e.g., inflammatory tissue lysates)?

  • Caspase-1 knockout controls : Use CRISPR/Cas9-edited cells or tissues lacking caspase-1.
  • Cross-reactivity tests : Incubate substrate with recombinant caspases-4, -5, or -11, which share structural homology but lack YVAD specificity.
  • Zymography : Combine substrate cleavage data with Western blotting for pro-caspase-1 and mature caspase-1 (p20/p10 subunits) to correlate activity with enzyme maturation .

Q. How can this compound-based assays be integrated with other caspase activity detection methods (e.g., fluorescence, immunoblotting) for multimodal analysis?

  • Parallel assays : Run this compound (colorimetric) and Ac-YVAD-AFC (fluorogenic) in the same sample to compare kinetic parameters.
  • Correlative studies : Use Western blotting to measure caspase-1 cleavage (pro-form vs. active form) alongside activity data.
  • High-throughput adaptation : Pair spectrophotometric readings with plate reader-compatible fluorescent dyes (e.g., FITC-conjugated inhibitors) for multiplexed screening .

Q. Methodological Considerations

  • Data reproducibility : Document raw absorbance values, dilution factors, and instrument calibration steps (e.g., blank correction) to ensure transparency .
  • Ethical compliance : For human or animal studies, obtain ethics approval and include caspase-1 activity data as supplementary material in publications .

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N6O10/c1-15(2)25(34-28(42)22(31-17(4)36)13-18-5-11-21(37)12-6-18)29(43)30-16(3)26(40)33-23(14-24(38)39)27(41)32-19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H,30,43)(H,31,36)(H,32,41)(H,33,40)(H,34,42)(H,38,39)/t16-,22-,23-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPNOCSPPGFBPX-XNHCRPTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440596
Record name Ac-YVAD-pNA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149231-66-3
Record name Ac-YVAD-pNA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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